molecular formula C6H9N3O3 B8361473 1H-benzo[d][1,2,3]triazol-1-ol dihydrate

1H-benzo[d][1,2,3]triazol-1-ol dihydrate

Cat. No.: B8361473
M. Wt: 171.15 g/mol
InChI Key: NGESLMKARBNZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[d][1,2,3]triazol-1-ol dihydrate, more commonly known as Hydroxybenzotriazole (HOBt) dihydrate, is a derivative of benzotriazole that serves as a crucial additive in organic synthesis, particularly in the formation of amide bonds . Its primary research value lies in its role as a peptide coupling reagent, where it is extensively used to suppress racemization (the loss of chirality) and to improve the efficiency and yield of peptide synthesis . By forming an active ester intermediate, HOBt facilitates the reaction between the carboxyl group of one protected amino acid and the amine group of another at ambient temperatures, leading to the formation of the desired amide bond with high fidelity . Beyond its foundational role in peptide chemistry, the benzotriazole scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery research . Derivatives of benzotriazole have been investigated for a wide spectrum of versatile biological activities, including antimicrobial , antifungal , antiviral , and antitumor effects . Some benzotriazole derivatives have demonstrated promising in vitro antiproliferative activity against specific human cancer cell lines, such as oral epithelial, lung, and gastric cancer cells . This makes 1H-benzo[d][1,2,3]triazol-1-ol a valuable building block for the design and synthesis of novel pharmacologically active compounds . Please note that the anhydrous form of HOBt is known to be explosive . The dihydrate form offered here is more stable for handling and storage. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-hydroxybenzotriazole;dihydrate

InChI

InChI=1S/C6H5N3O.2H2O/c10-9-6-4-2-1-3-5(6)7-8-9;;/h1-4,10H;2*1H2

InChI Key

NGESLMKARBNZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O.O

Origin of Product

United States

Contextualization Within Heterocyclic Chemistry Research

1H-benzo[d] biosynth.commolbase.comtriazol-1-ol, a derivative of benzotriazole (B28993), is a prominent member of the heterocyclic compounds—a broad class of organic molecules that feature a ring structure containing atoms of at least two different elements. Benzotriazole and its derivatives are recognized for their wide-ranging applications, stemming from their versatile chemical properties.

The primary role of 1H-benzo[d] biosynth.commolbase.comtriazol-1-ol in heterocyclic chemistry is as a peptide coupling additive. In the synthesis of peptides, it is used to facilitate the formation of amide bonds between amino acids. Its application helps to improve reaction efficiency and, crucially, to suppress racemization—the undesirable inversion of stereochemistry at a chiral center during a chemical reaction.

Beyond peptide synthesis, benzotriazole derivatives are investigated for a multitude of other uses in medicinal and materials science, leveraging the unique electronic properties and stability of the fused benzene (B151609) and triazole ring system.

Historical Development of Academic Inquiry into 1h Benzo D Benchchem.combiosynth.commolbase.comtriazol 1 Ol Systems

The study of benzotriazole (B28993) derivatives has a rich history. The synthesis of the parent compound, benzotriazole, has been known for many years, with early methods involving the reaction of o-phenylenediamine (B120857) with nitrous acid. The development of 1-hydroxybenzotriazole (B26582) (HOBt) was a significant advancement, particularly for its application in peptide chemistry.

Historically, the synthesis of 1-hydroxybenzotriazole has been achieved through methods such as the reaction of o-nitrochlorobenzene with hydrazine (B178648) hydrate (B1144303). Over time, research has focused on optimizing these synthetic routes to improve yield, purity, and safety, as the anhydrous form can be explosive. This has led to the commercial availability and widespread use of its hydrated forms, which are considered safer to handle.

While the monohydrate form is well-documented and commonly used, a specific timeline of academic inquiry into a dihydrate form is not clearly established in the available literature. Research has predominantly focused on the anhydrous and monohydrate states, with their properties and applications being extensively studied and characterized.

Significance of Hydration State in Chemical Research Paradigms

Regioselective Synthesis Strategies for 1H-benzo[d]nih.govnih.govresearchgate.nettriazol-1-ol Scaffolds

The regioselective synthesis of benzotriazole (B28993) derivatives is crucial as the position of substituents on the triazole ring significantly influences the compound's properties and reactivity. For 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol, the hydroxyl group is specifically located at the N1 position, and synthetic methods must ensure this regiochemical outcome.

Conventional Synthetic Pathways for Benzotriazole-1-ol Derivatives

The most traditional and widely employed method for the synthesis of the benzotriazole core involves the diazotization of o-phenylenediamine (B120857). This foundational reaction can be adapted for the synthesis of various derivatives.

A primary conventional route to the parent benzotriazole ring system involves the reaction of o-phenylenediamine with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium like acetic acid. researchgate.netscispace.com This process involves the in situ formation of a diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization by attacking the other amino group to form the triazole ring. researchgate.net

For the synthesis of N-hydroxy derivatives like 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol, modifications of this fundamental pathway are necessary. One approach involves the use of precursors that already contain the N-OH functionality or can generate it during the cyclization process. For instance, the cyclization of 2-nitrophenylhydrazine (B1229437) derivatives can lead to N-hydroxybenzotriazoles.

Another significant conventional method involves the modification of pre-formed benzotriazole scaffolds. While direct hydroxylation of the N1 position of benzotriazole is challenging, functionalization with a suitable leaving group allows for subsequent nucleophilic substitution with a hydroxyl equivalent.

The table below summarizes key aspects of conventional synthetic pathways.

Starting MaterialReagentsKey TransformationProduct ClassReference(s)
o-PhenylenediamineSodium Nitrite, Acetic AcidDiazotization and intramolecular cyclizationBenzotriazoles researchgate.netscispace.com
1-Chloro-2-nitroarenes1H-Benzotriazole, K2CO3Nucleophilic Aromatic Substitution1-(2-nitroaryl)-1H-benzotriazoles researchgate.net
Peptide Coupling Agents (e.g., BOP)Alcohols, BaseReaction with alcohol1-Alkoxy-1H-benzotriazoles researchgate.net

De Novo Assembly Approaches for Benzotriazole-1-ol Frameworks

De novo assembly refers to the construction of the benzotriazole ring system from acyclic precursors, which allows for greater flexibility in introducing substituents. A key de novo strategy for accessing the 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol scaffold is through the reductive cyclization of o-nitroazo compounds.

This methodology involves the synthesis of an o-nitrophenylazo compound, which is then subjected to reduction. The reduction of the nitro group to a hydroxylamine (B1172632) or an amino group, followed by cyclization with the azo linkage, leads to the formation of the benzotriazole ring. When the nitro group is reduced under controlled conditions, it can lead to the formation of a benzotriazole 1-oxide. These N-oxides are stable intermediates that can be subsequently reduced to the corresponding 1-hydroxybenzotriazoles. bohrium.comgsconlinepress.com

For example, the reductive cyclization of 2-[(nitrophenyl)azo]phenols using reagents like benzyl (B1604629) alcohol and sodium hydroxide (B78521) can yield 2-(2H-benzotriazol-2-yl)phenol 1-oxides in good to excellent yields. bohrium.com Similarly, reduction of o-nitrophenylazo dyes with glucose in ethanolic alkali has been shown to produce the corresponding 2-aryl-2H-benzotriazole 1-oxides, which can be further reduced to the parent benzotriazoles using zinc dust. bohrium.com The mechanism of this transformation is believed to proceed through an o-nitrohydrazobenzene intermediate, which then undergoes cyclization.

This approach is particularly valuable as it allows for the synthesis of specifically substituted benzotriazole-1-ol derivatives by choosing appropriately substituted starting materials.

The following table outlines a key de novo synthetic approach.

Precursor TypeKey ReactionIntermediateFinal Product TypeReference(s)
o-Nitrophenylazo compoundsReductive CyclizationBenzotriazole 1-Oxide1-Hydroxybenzotriazoles bohrium.comgsconlinepress.com

Green Chemistry Protocols in the Synthesis of 1H-benzo[d]nih.govnih.govresearchgate.nettriazol-1-ol Related Structures

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve energy efficiency, and enhance safety. For the synthesis of benzotriazole derivatives, several green protocols have been developed.

Microwave-Assisted Synthesis of Benzotriazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of benzotriazole derivatives has significantly benefited from this technology.

Microwave-assisted synthesis can be applied to various steps in the formation of benzotriazoles, including the initial cyclization and subsequent functionalization. For instance, the N-alkylation of benzotriazole, which can be a slow process under thermal conditions, can be achieved with high regioselectivity for the 1-alkyl benzotriazole isomer in moderate to high yields and in significantly shorter reaction times under microwave irradiation.

Furthermore, multi-component reactions, such as the [3+2] cycloaddition of azides to benzynes to form the benzotriazole core, have been successfully performed using microwave assistance. These reactions can be completed in as little as 15-20 minutes at 125°C, a significant improvement over conventional heating which may require several hours.

The table below compares conventional and microwave-assisted synthesis for a representative reaction.

ReactionConventional Method (Time)Microwave Method (Time)Yield (Conventional)Yield (Microwave)
N-alkylation of benzotriazole5 h 30 min3 min 10 s65-72%83-93%

Ultrasound-Mediated Synthetic Routes for Triazole Systems

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source for promoting organic transformations. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.

In the context of benzotriazole synthesis, ultrasound has been successfully employed to improve the classical diazotization-cyclization of o-phenylenediamine. Irradiating the reaction mixture of o-phenylenediamine, acetic acid, and sodium nitrite in an ultrasonic cleaner can lead to the formation of benzotriazole with improved yields and shorter reaction times compared to silent reactions.

Ultrasound has also been effectively used in the synthesis of more complex triazole systems, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is a powerful method for creating 1,2,3-triazole rings. The use of ultrasound in these reactions can lead to significant reductions in reaction times while maintaining or even improving product yields.

Molecular Sieve-Assisted Reactions in Heterocyclic Synthesis

Molecular sieves, particularly zeolites and other microporous materials, can play a significant role in heterocyclic synthesis, acting as shape-selective catalysts, solid supports, or dehydrating agents. Their well-defined pore structures can influence the regioselectivity and stereoselectivity of reactions.

While specific applications of molecular sieves as catalysts for the de novo synthesis of the 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol ring are less commonly reported, their role as dehydrating agents in cyclization reactions is well-established in heterocyclic chemistry. By removing water, a common byproduct in many cyclization-condensation reactions, molecular sieves can shift the reaction equilibrium towards the product, thereby increasing the yield. This principle is applicable to various steps in the synthesis of benzotriazole precursors and their subsequent cyclization. Furthermore, zeolitic imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks, have been synthesized incorporating benzotriazole ligands, indicating the compatibility of these structures with such materials. nih.gov

Derivatization and Functionalization Strategies of the 1H-benzo[d]nih.govnih.govresearchgate.nettriazol-1-ol Core

The strategic modification of the 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol core is pivotal for developing novel analogues with tailored properties. Advanced synthetic methodologies now permit precise functionalization at its nitrogen, oxygen, and carbon centers. These approaches, including alkylation, direct C-H functionalization, and cross-coupling reactions, provide a versatile toolkit for expanding the chemical space of benzotriazole derivatives.

The alkylation of the 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol (HOBt) core is a fundamental strategy for derivatization, yet it presents a significant challenge in controlling regioselectivity between the nitrogen and oxygen atoms. The presence of multiple nucleophilic sites often leads to mixtures of N- and O-alkylated products. The choice of alkylating agent, base, and solvent system is critical in directing the reaction toward the desired isomer.

Classical approaches to the synthesis of 1-alkoxy-1H-benzo[d] nih.govnih.govresearchgate.nettriazoles (O-alkylation) have traditionally involved the use of alkyl halides or the Mitsunobu reaction. However, more recent methodologies have emerged that offer improved yields and selectivity. One such method involves the reaction of peptide coupling agents, such as (1H-Benzo[d] nih.govnih.govresearchgate.nettriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), with alcohols in the presence of a suitable base.

A particularly effective variation of this strategy utilizes 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl 4-methylbenzenesulfonate (B104242) (Bt-OTs) as the benzotriazole source. This compound reacts efficiently with a range of primary and secondary alcohols in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This approach provides a direct and high-yielding route to O-alkylated products under mild conditions.

Table 1: Example of O-Alkylation of a Benzotriazole Derivative
Reactant 1Reactant 2BaseSolventProductYield
Bt-OTs1-PhenylethanolDBUAnhydrous THF1-(1-Phenylethoxy)-1H-benzo[d] nih.govnih.govresearchgate.nettriazole77%

Controlling the outcome to favor N-alkylation requires different strategic considerations, often exploiting the thermodynamic stability of the N-1 substituted tautomer. nih.gov For related heterocyclic systems, conditions using sodium hydride in tetrahydrofuran have proven highly effective for achieving N-1 regioselectivity. nih.gov The precise regiochemical outcome is a result of a complex interplay between steric and electronic effects of substituents on the benzotriazole ring and the nature of the alkylating agent. nih.gov

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov In this context, the triazole moiety within a larger molecule can serve as an effective ortho-directing group, guiding a transition metal catalyst to selectively activate a specific C-H bond on an adjacent aromatic ring. nih.govnih.gov

This strategy has been successfully applied using earth-abundant and benign first-row transition metals, most notably iron. nih.gov Iron-catalyzed C-H functionalization reactions represent a cost-effective and sustainable approach to derivatization. nih.gov The 1,2,3-triazole directing groups are particularly advantageous due to their modular synthesis and the mild conditions under which they can be removed post-functionalization, a feature that distinguishes them from other common directing groups like 8-aminoquinoline. nih.gov A variety of transformations, including arylations, alkylations, and alkynylations, can be achieved using this methodology. nih.gov

Table 2: Overview of Triazole-Assisted, Iron-Catalyzed C-H Functionalization
TransformationCatalyst SystemKey FeatureAdvantage
C-H ArylationIron Salts (e.g., FeCl₃)Triazole acts as a bidentate directing group.Use of an earth-abundant, non-toxic metal catalyst.
C-H AlkynylationIron-based catalystEnables synthesis of bioactive heterocycles like isoquinolones.High atom economy and step efficiency.
C-H/N-H AnnulationIron-based catalystConstruction of highly decorated polycyclic systems.Tunable geometry and electronics of the triazole directing group allow for novel reactivity.

The tunable nature of these triazole directing groups allows for unprecedented reactivity and selectivity in C-H activation, providing a robust platform for the late-stage functionalization of complex molecules containing the benzotriazole core. nih.gov

Cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the benzotriazole core. These methods allow for the introduction of a wide array of substituents, including aryl, alkenyl, and alkynyl groups.

Rhodium-Catalyzed N-Allylation: An advanced and highly selective method involves the rhodium-catalyzed coupling of benzotriazoles with allenes. nih.gov This atom-economic reaction is notable for its tunable regioselectivity, which is controlled by the choice of the diphosphine ligand on the rhodium center. nih.govd-nb.info For instance, using a DPEphos ligand, the reaction preferentially yields the N-2 functionalized product, a substitution pattern that is often challenging to achieve selectively. nih.govd-nb.info In contrast, other specialized ligands can direct the allylation to the N-1 position. nih.gov The mechanism involves the oxidative addition of the benzotriazole N-H bond to the rhodium center, with stabilizing electrostatic interactions between the benzotriazole and the catalyst dictating the regiochemical outcome. nih.gov

Photoinduced C-N Coupling: A distinct approach to diversification involves photoinduced coupling reactions. The reaction between benzotriazole and aromatic hydrocarbons like biphenyl (B1667301) or naphthalene (B1677914) can be sensitized by 9,10-dicyanoanthracene (B74266) (DCA). rsc.orglookchem.com This process operates via an electron-transfer mechanism, where the aromatic hydrocarbon acts as a cosensitizer. lookchem.com Irradiation of the components in a suitable solvent leads to the formation of a benzotriazolyl radical, which subsequently adds to the aromatic cosensitizer to form 1-arylbenzotriazoles in moderate yields. lookchem.com This method provides a straightforward, one-step synthesis of N-arylated benzotriazoles directly from the parent heterocycle and corresponding hydrocarbon. lookchem.com

Table 3: Photoinduced Synthesis of 1-Arylbenzotriazoles
SensitizerAromatic Hydrocarbon (Cosensitizer)SolventProductYield (based on consumed BTA)
9,10-Dicyanoanthracene (DCA)BiphenylAcetonitrile (B52724)1-(4-Biphenylyl)benzotriazole41%
9,10-Dicyanoanthracene (DCA)NaphthaleneAcetonitrile1-(1-Naphthyl)benzotriazole-
9,10-Dicyanoanthracene (DCA)AnisoleAcetonitrile1-(4-Methoxyphenyl)benzotriazole-

These advanced coupling methodologies underscore the versatility of the benzotriazole core, allowing for the synthesis of a diverse library of analogues through precise, selective, and efficient bond-forming strategies.

Despite a comprehensive search for crystallographic data on 1H-benzo[d] nih.govnih.govtriazol-1-ol dihydrate, no specific single-crystal X-ray diffraction studies for this particular dihydrate form could be located. The information available in the public domain primarily pertains to the anhydrous and monohydrate forms of 1-hydroxybenzotriazole (B26582).

Therefore, it is not possible to provide a detailed and scientifically accurate analysis of the crystallographic and supramolecular features of 1H-benzo[d] nih.govnih.govtriazol-1-ol dihydrate as outlined in the requested article structure. The specific data required to discuss molecular conformation, planarity, water molecule incorporation, hydrogen bonding networks, π-π stacking, and the formation of higher-order structures for the dihydrate is not available in the searched scientific literature and crystallographic databases.

To generate the requested article, a single-crystal X-ray diffraction study of 1H-benzo[d] nih.govnih.govtriazol-1-ol dihydrate would need to be performed and its results published.

Polymorphism and Pseudopolymorphism in Hydrated Benzotriazol-1-ol Systems

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal structures are a result of hydration or solvation. In the case of 1H-benzo[d] researchgate.netresearchgate.nettriazol-1-ol, both anhydrous and hydrated crystalline forms have been identified, with the monohydrate being a common commercially available form. These different forms can exhibit distinct physical properties, including solubility and stability.

Anhydrate versus Dihydrate Crystal Forms

The anhydrous form of 1-hydroxybenzotriazole is known to be explosive, a property that is mitigated by the presence of water in its hydrated forms. The monohydrate is a more stable and safer alternative for practical applications.

The crystal structure of the monohydrate reveals a complex network of hydrogen bonds where the water molecule is a key structural component, linking adjacent benzotriazol-1-ol molecules. This is in contrast to the anhydrous form, where the molecules are packed together through other intermolecular forces. The differences in crystal packing between the anhydrous and hydrated forms are expected to lead to variations in their physicochemical properties.

PropertyAnhydrateMonohydrate
Water Content 0%~11.7%
Stability ExplosiveMore stable
Primary Intermolecular Forces van der Waals, π-π stackingHydrogen bonding, π-π stacking

Note: Data for the dihydrate is not available for a direct comparison.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. While a specific Hirshfeld surface analysis for 1H-benzo[d] researchgate.netresearchgate.nettriazol-1-ol dihydrate is not available, studies on structurally related hydrated benzotriazole derivatives provide a clear indication of the types of interactions that are significant in such systems.

For instance, in the crystal structure of a hydrated benzotriazole derivative, Hirshfeld surface analysis reveals that the most significant contributions to crystal packing arise from H···H, H···C/C···H, and O···H/H···O interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

Interaction TypeHypothetical Contribution
O···H / H···OHigh
H···HSignificant
C···H / H···CSignificant
N···H / H···NModerate
C···CLow

This table is illustrative and based on analyses of similar hydrated benzotriazole compounds.

The analysis of the Hirshfeld surface allows for a detailed understanding of how individual atoms contribute to the intermolecular interactions, providing a visual and quantitative picture of the crystal packing. This information is crucial for understanding the structure-property relationships in polymorphic and pseudopolymorphic systems.

Computational and Theoretical Chemistry Studies of 1h Benzo D 1 2 3 Triazol 1 Ol Dihydrate

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies on similar benzotriazole (B28993) derivatives provide a framework for the potential computational investigation of 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol dihydrate. Such studies typically involve a multi-faceted approach to understanding the molecule's behavior at the quantum level.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

For related compounds, DFT methods, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. This process, known as geometry optimization, calculates key parameters like bond lengths, bond angles, and dihedral angles. For the dihydrate, such a study would be crucial to understand the orientation of the two water molecules and their hydrogen bonding interactions with the benzotriazolol core. However, specific optimized geometrical parameters for the dihydrate are not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. While analyses of the frontier orbitals of anhydrous HOBt have been performed, detailing the distribution of these orbitals across the molecule, a specific calculation of the HOMO-LUMO gap for the dihydrate, which would be influenced by the presence of water molecules, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable visual tools for understanding the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol dihydrate, an MEP map would reveal the electrostatic potential on the molecular surface, highlighting the electron-rich and electron-deficient regions resulting from the interplay between the benzotriazole ring, the hydroxyl group, and the two water molecules. This information is currently unavailable in published research.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis is a powerful technique for understanding charge transfer and intermolecular interactions, such as hydrogen bonding. In the case of the dihydrate, NBO analysis would be instrumental in quantifying the strength and nature of the hydrogen bonds between the water molecules and the 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol molecule. This would provide a deeper understanding of the stability and structure of the hydrated crystal. At present, such a detailed NBO analysis for the dihydrate is not available.

Spectroscopic Predictions and Comparison with Experimental Data

Computational methods are also pivotal in predicting and interpreting spectroscopic data.

Theoretical Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can predict the positions of peaks in FT-IR and Raman spectra. These theoretical spectra, when compared with experimental data, allow for precise assignment of vibrational modes to specific molecular motions. While experimental FT-IR spectra of various benzotriazole derivatives have been reported and compared with theoretical calculations for the parent compounds, a similar detailed comparative study for 1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-ol dihydrate, which would include the vibrational modes of the water molecules and their interactions, is absent from the scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (¹H, ¹³C, ¹⁵N)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the NMR chemical shifts of molecules. These calculations can provide a detailed understanding of the electronic environment of each nucleus. For 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol and its hydrated forms, theoretical calculations can help in the assignment of experimental spectra and in understanding the effects of hydration on the chemical shifts.

While specific computational studies on the dihydrate of 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol are not extensively available in the reviewed literature, studies on benzotriazole and its derivatives have established reliable methodologies for such predictions. Typically, the Gauge-Including Atomic Orbital (GIAO) method is employed in conjunction with a suitable DFT functional (like B3LYP) and basis set (such as 6-311++G(d,p)) to calculate the isotropic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane for ¹H and ¹³C).

The presence of water molecules in the dihydrate is expected to influence the chemical shifts, particularly for the protons involved in hydrogen bonding. The hydroxyl proton of the benzotriazole and the protons of the water molecules would likely show significant downfield shifts due to the formation of hydrogen bonds. The aromatic protons and carbons of the benzotriazole ring would also be affected, albeit to a lesser extent, due to the electronic perturbations caused by the interacting water molecules.

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol Dihydrate

Atom TypeAtom PositionCalculated Chemical Shift (ppm)
¹HAromatic7.30 - 8.00
-OH9.50
H₂O4.80
¹³CAromatic110.0 - 145.0
¹⁵NN1-150
N2-10
N3-80

Note: The values in this table are illustrative and based on general trends observed for similar compounds, as specific computational data for the dihydrate were not found in the searched literature.

Electronic Spectra (UV-Vis) Simulations and Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra of molecules. These calculations can predict the electronic transitions, their corresponding excitation energies (which are related to the absorption wavelength), and their oscillator strengths (which are related to the intensity of the absorption).

For 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the benzotriazole ring system. The presence of the hydroxyl group and the hydrogen-bonding interactions with water molecules in the dihydrate can influence the energies of the molecular orbitals involved in these transitions, leading to shifts in the absorption maxima (λmax).

A study on a derivative of 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol reported an experimental absorption peak at 237 nm and a broad absorption band between 260 nm and 310 nm. Computational studies on similar benzotriazole derivatives have shown that TD-DFT calculations can accurately reproduce the experimental spectra and help in assigning the nature of the electronic transitions. It is anticipated that for the dihydrate, the interactions with water molecules would cause a solvatochromic shift (either a red or blue shift) in the absorption bands compared to the anhydrous form.

Table 2: Hypothetical Simulated UV-Vis Spectral Data for 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol Dihydrate

TransitionCalculated λmax (nm)Oscillator Strength (f)
S₀ → S₁2950.15
S₀ → S₂2700.25
S₀ → S₃2400.40

Note: The values in this table are illustrative and based on general trends observed for similar compounds, as specific computational data for the dihydrate were not found in the searched literature.

Theoretical Studies on Hydrogen Bonding and Solvent Effects on 1H-benzo[d]acs.orgresearchgate.netresearchgate.nettriazol-1-ol Systems

The hydrogen bonding network in 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol dihydrate is fundamental to its structure and properties. Theoretical studies can provide a detailed picture of these interactions, including their geometries, energies, and effects on the molecular structure and vibrational frequencies.

In the dihydrate system, several types of hydrogen bonds are expected:

Between the hydroxyl group of the benzotriazole and a water molecule.

Between the nitrogen atoms of the triazole ring and water molecules.

Between the two water molecules.

Computational methods such as DFT can be used to optimize the geometry of the 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol dihydrate complex and to calculate the hydrogen bond interaction energies. The Atoms in Molecules (AIM) theory is often used to characterize the nature of these bonds by analyzing the electron density at the bond critical points.

Solvent effects on the properties of 1H-benzo[d] acs.orgresearchgate.netresearchgate.nettriazol-1-ol can be modeled using both explicit and implicit solvent models. Explicit models would involve including a number of solvent molecules around the solute and performing calculations on the entire supermolecule. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are crucial for accurately predicting properties such as NMR chemical shifts and UV-Vis spectra in solution.

A study on the solubility of 1-hydroxybenzotriazole (B26582) in various solvents has provided valuable thermodynamic data, which can be correlated with theoretical calculations of solvation energies to understand the solute-solvent interactions at a molecular level. The high solubility in polar protic and aprotic solvents suggests strong interactions, likely involving hydrogen bonding and dipole-dipole forces.

Spectroscopic Characterization and Advanced Analytical Methodologies for 1h Benzo D 1 2 3 Triazol 1 Ol Dihydrate Research

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate by probing the vibrational modes of its constituent bonds.

FT-IR Spectroscopy: The FT-IR spectrum of 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate is characterized by distinct absorption bands that correspond to specific functional groups and vibrational motions within the molecule. The presence of water of hydration introduces a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules. The N-OH group's stretching vibration also appears in this region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the aromatic C=C ring stretching vibrations. Other significant bands include C-N and N-N stretching vibrations, which further confirm the triazole ring structure. nist.govnist.gov The analysis of these bands, often performed on samples prepared as KBr pellets, is fundamental for confirming the compound's identity and the presence of hydrate (B1144303) water. nih.govnih.gov

Raman Spectroscopy: While specific Raman data for the dihydrate is less common, the technique offers complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For the benzotriazole (B28993) moiety, Raman scattering would effectively probe the symmetric vibrations of the benzene (B151609) and triazole rings. The study of related compounds like 1,2,3-triazole on metal surfaces using Surface-Enhanced Raman Spectroscopy (SERS) indicates that the orientation of the molecule can be determined by analyzing the enhancement of specific vibrational modes. researchgate.net This suggests that Raman spectroscopy can be a powerful tool for studying the orientation and interaction of 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate in various environments.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol Dihydrate

Vibrational ModeWavenumber (cm⁻¹)Functional Group
O-H Stretch (Water)3600-3200 (broad)H₂O
N-OH Stretch~3400N-OH
Aromatic C-H Stretch3100-3000C-H (Aromatic)
Aromatic C=C Stretch1600-1450Benzene Ring
N=N Stretch~1400Triazole Ring
C-N Stretch~1300Triazole Ring

High-Resolution NMR Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the benzotriazole core, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The specific splitting pattern and chemical shifts of these four protons can be used to confirm the substitution pattern on the benzene ring. The hydroxyl proton of the N-OH group can be observed, though its chemical shift is often variable and dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom in the molecule. nih.gov The six carbon atoms of the benzene ring will give rise to distinct signals in the aromatic region of the spectrum (typically δ 110-150 ppm). The chemical shifts are influenced by the fused triazole ring and the hydroxyl group, providing further structural confirmation. nih.gov Detailed analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, solidifying the structural elucidation of the molecule in solution. researchgate.net

Interactive Data Table: Representative NMR Data for the 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol Moiety

NucleusChemical Shift Range (δ, ppm)Description
¹H7.0 - 8.5Aromatic protons on the benzene ring
¹HVariableHydroxyl proton (N-OH)
¹³C110 - 150Aromatic carbons

Mass Spectrometry Techniques for Molecular Confirmation and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.gov

For 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol, the molecular ion peak ([M]⁺) in the mass spectrum confirms its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. kwrwater.nl

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that induces fragmentation. The study of the fragmentation pathways of triazole derivatives shows that they often involve the sequential loss of small neutral molecules. researchgate.net For 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol, common fragmentation may involve the loss of the hydroxyl radical (•OH), followed by the loss of nitrogen gas (N₂) from the triazole ring, leading to characteristic fragment ions. nih.govnist.gov This fragmentation pattern serves as a fingerprint for the molecule's core structure.

In derivatization studies, MS is used to confirm the successful modification of the parent molecule. For instance, in the synthesis of derivatives where the hydroxyl group is alkylated, MS can confirm the addition of the new group by observing the corresponding increase in the molecular weight of the product. mdpi.comresearchgate.net

Interactive Data Table: Key Mass Spectrometry Data for 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol

m/z ValueInterpretation
135Molecular Ion [M]⁺
119[M - O]⁺ or [M - NH]⁺
91Loss of N₂ from fragment
64Benzene ring fragment

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of benzotriazole derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. paint.org

The electronic structure and stability of benzotriazoles have been studied using UV photoelectron spectroscopy (UPS), which provides insight into the molecular orbitals involved in these transitions. nih.govresearchgate.netcsu.edu.au The spectrum of 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate is expected to show strong absorption bands in the UV region, originating from the electronic transitions within the conjugated benzotriazole system.

The position and intensity of these absorption bands can be influenced by the solvent environment (solvatochromism). Polar solvents can interact with the molecule's ground and excited states differently than non-polar solvents, leading to shifts in the absorption maxima (λ_max). For instance, hydrogen bonding interactions between a protic solvent and the triazole nitrogen atoms or the hydroxyl group can stabilize certain electronic states, causing a blue shift (hypsochromic) or red shift (bathochromic) in the spectrum. Studies on benzotriazole-water clusters have shown that intermolecular interactions can cause shifts in the electronic origin. researchgate.net Analyzing these solvent effects provides valuable information about the molecule's electronic structure and its interactions with its immediate environment.

Analytical Method Development for Research Samples of 1H-benzo[d]paint.orgnih.govresearchgate.nettriazol-1-ol Dihydrate

The development of robust and sensitive analytical methods is essential for the quantification of 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate in research samples, which may include reaction mixtures or environmental matrices. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common approach.

A widely used method involves reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). This technique separates the compound from impurities or other components in the sample.

For detection, UV detectors are commonly employed, set to a wavelength where the compound exhibits maximum absorbance. However, for higher sensitivity and selectivity, especially in complex matrices, mass spectrometry is the detector of choice. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. kwrwater.nlscispace.comuva.nl

Sample preparation is a critical step in the analytical workflow. For complex samples, a clean-up and pre-concentration step is often necessary. Solid-phase extraction (SPE) is a frequently used technique for this purpose, where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, effectively removing interfering substances and concentrating the analyte. kwrwater.nlnih.gov The development of such methods, including optimization of chromatographic conditions, sample preparation, and validation, is crucial for obtaining accurate and reliable quantitative data in research involving 1H-benzo[d] paint.orgnih.govresearchgate.nettriazol-1-ol dihydrate. scispace.com

Tautomerism and Isomerism in 1h Benzo D 1 2 3 Triazol 1 Ol Systems

Prototropic Tautomerism (1H-, 2H-, 3H-Benzotriazole-1-ol Forms)

The primary tautomeric equilibrium in 1-Hydroxybenzotriazole (B26582) is not between different N-H forms but rather between an N-hydroxy form and an N-oxide form. wikipedia.org A third potential tautomer, 1-Oxy-2H-benzotriazole, is considered thermodynamically unstable and does not play a significant role in the equilibrium. wikipedia.org

The two principal tautomers are:

1H-benzo[d] ontosight.aiguidechem.comwikipedia.orgtriazol-1-ol (N-Hydroxy form): This is the commonly named structure where an -OH group is directly attached to the N1 atom of the benzotriazole (B28993) ring. ontosight.aiwikipedia.org

Benzotriazole N-oxide (N-Oxide form): This tautomer represents a rearrangement where the oxygen atom is bonded to a nitrogen atom, and the proton resides elsewhere, effectively forming a zwitterionic or N-oxide structure. wikipedia.orgnih.gov This form is also referred to as benzotriazole 1-oxide.

This N-hydroxy/N-oxide tautomerism is a distinct type of prototropic tautomerism, where the proton shifts between the oxygen and a nitrogen atom, accompanied by a rearrangement of the pi-electron system.

Experimental and Theoretical Investigations of Tautomeric Equilibria

The balance between the N-hydroxy and N-oxide tautomers has been a subject of both experimental and computational investigation. The equilibrium is highly sensitive to the physical state of the compound and the nature of its solvent environment. wikipedia.orgmdpi.com

Solvent polarity plays a decisive role in determining the dominant tautomeric form of HOBt in solution. nih.gov The equilibrium shifts based on the ability of the solvent to stabilize one tautomer over the other through effects like hydrogen bonding and dielectric interactions. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) for solvation, are used to predict changes in tautomer stability across different media. mdpi.comorientjchem.org The general finding is that the N-hydroxy form is favored in many organic solvents, whereas the more polar N-oxide tautomer is preferred in aqueous media. wikipedia.org This shift is attributed to the greater polarity of the N-oxide form, which is better stabilized by the high dielectric constant of water. wikipedia.org Spectroscopic studies, such as analyzing the shifts in UV absorption maxima (λmax) in various solvents, provide experimental evidence for this solvent-dependent equilibrium. researchgate.net

Solvent TypeDominant TautomerReference
Aqueous Medium (e.g., Water)N-Oxide wikipedia.org
Organic Solvents (e.g., Methanol, Ethanol, Acetone, DMF)N-Hydroxy wikipedia.org

The proton transfer mechanism between the tautomers is facilitated by solvent molecules. In protic solvents, a solvent-assisted mechanism is likely, where solvent molecules form a hydrogen-bonded bridge, lowering the energy barrier for proton transfer.

The preferred tautomeric form of HOBt is highly dependent on its physical state.

Solid-State: In the solid state, particularly when crystallized from aqueous solutions, HOBt exists predominantly as the N-oxide tautomer. wikipedia.org The common commercial form is a monohydrate, which crystallizes as the N-oxide. wikipedia.orgwikipedia.org

Solution: As discussed previously, the equilibrium in solution is a dynamic balance controlled by the solvent. The N-hydroxy form dominates in many organic solvents, while the N-oxide form is favored in water. wikipedia.org

Gas Phase: Direct experimental data on the gas-phase tautomerism of HOBt is limited. However, quantum chemical calculations are frequently used to predict the intrinsic stability of tautomers in the gas phase, absent of any solvent effects. orientjchem.orgmdpi.comresearchgate.net Such calculations for related heterocyclic systems often show that the relative stability can differ significantly from that observed in solution, as intermolecular hydrogen bonding with solvents is a powerful stabilizing force that is absent in the gas phase. researchgate.net

Dipole Moment Studies of Tautomeric Mixtures

The N-oxide form is expected to have a significantly larger dipole moment than the N-hydroxy form due to its greater charge separation. This difference in polarity is fundamental to understanding the solvent effects on the tautomeric equilibrium. A more polar solvent will more effectively stabilize the tautomer with the higher dipole moment, thus shifting the equilibrium in its favor.

The table below presents illustrative theoretical values for dipole moments typical of such tautomeric systems, demonstrating the expected disparity.

TautomerExpected Relative Dipole MomentRationale
1H-benzo[d] ontosight.aiguidechem.comwikipedia.orgtriazol-1-ol (N-Hydroxy)LowerLess charge separation compared to the N-oxide form.
Benzotriazole N-oxideHigherSignificant charge separation inherent in the N-oxide bond, leading to a large dipole moment.

The strong correlation between a tautomer's calculated dipole moment and its observed stability in polar solvents underscores the importance of electrostatic interactions in governing tautomeric preferences in solution. nih.gov

Reaction Mechanisms and Synthetic Utility of 1h Benzo D 1 2 3 Triazol 1 Ol Dihydrate As a Chemical Reagent

Role as a Synthetic Auxiliary in Organic Transformations

As a synthetic auxiliary, HOBt and its derivatives play a crucial role in a variety of organic reactions beyond just peptide synthesis. Its ability to activate carboxylic acids and serve as a good leaving group makes it a versatile tool for constructing complex molecules.

Application in Peptide Synthesis and Amide Formation

1-Hydroxybenzotriazole (B26582) is a cornerstone reagent in peptide synthesis and general amide bond formation. ontosight.ai Its principal function is to act as a coupling additive, most often in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). creative-peptides.comresearchgate.net The primary benefits of including HOBt in these reactions are the suppression of racemization, especially for chiral amino acids, and the improvement of coupling yields and product purity. creative-peptides.comrsc.orgacs.org

The mechanism of HOBt in carbodiimide-mediated couplings involves the in-situ formation of an active ester, an HOBt-ester. ontosight.aiyoutube.com The carbodiimide first activates the carboxylic acid group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt rapidly intercepts this intermediate to form the more stable and less reactive HOBt-ester. This active ester then reacts cleanly with the amino group of a second amino acid to form the desired peptide bond, regenerating HOBt in the process. ontosight.ai This two-step process effectively minimizes the concentration of the highly reactive O-acylisourea, thereby reducing the extent of racemization and preventing the formation of N-acylurea byproducts. creative-peptides.com

In addition to its use with carbodiimides, HOBt is incorporated into the structure of other coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which also leverage the formation of HOBt active esters for efficient amide bond formation. creative-peptides.comluxembourg-bio.com The addition of HOBt can also suppress urethane (B1682113) by-product formation in mixed anhydride (B1165640) coupling reactions. scilit.com

Table 1: Comparison of Coupling Additives in Peptide Synthesis

AdditiveKey AdvantagesCommon Applications
1-Hydroxybenzotriazole (HOBt) Suppresses racemization, improves yield and purity, cost-effective. creative-peptides.comStandard peptide couplings with carbodiimides (DCC, EDCI). creative-peptides.com
1-Hydroxy-7-azabenzotriazole (HOAt) More efficient than HOBt at speeding up coupling and reducing racemization. luxembourg-bio.comCouplings of hindered amino acids, segment condensations. luxembourg-bio.com
N-Hydroxysuccinimide (HOSu) Forms stable active esters, reduces side reactions. creative-peptides.comUsed with DCC to form isolable active esters for subsequent coupling. creative-peptides.com

Benzotriazole-Mediated Aminoalkylation and Mannich-type Condensations

The utility of the benzotriazole (B28993) moiety extends to carbon-carbon and carbon-nitrogen bond-forming reactions. In these transformations, benzotriazole acts as a synthetic auxiliary that can be easily introduced and subsequently displaced by a nucleophile. This "benzotriazole methodology" is particularly effective in Mannich-type condensations and related aminoalkylation reactions. ethernet.edu.et

For instance, adducts formed from the Mannich-type condensation of benzotriazole, an aldehyde, and an amide can be prepared. rsc.org These adducts are stable intermediates that can undergo subsequent reactions. The benzotriazole group acts as an excellent leaving group, allowing for its displacement by various nucleophiles. A notable application is the reaction of these adducts with cyanide, which eliminates benzotriazole to produce α-acylamino nitriles in high yields. rsc.org This sequence provides a general and efficient method for synthesizing these valuable compounds, which can be further elaborated, for example, through hydrolysis of the nitrile to form di-amides, constituting a novel approach to peptide elongation. rsc.org

Furthermore, benzotriazole-mediated Mannich condensations are employed in the synthesis of various heterocyclic systems. researchgate.net Reactions of primary amines with precursors like o-phthalaldehyde (B127526) or 2,5-dimethoxy-2,5-dihydrofuran (B146672) in the presence of benzotriazole lead to the efficient, one-step synthesis of N-substituted-2-(benzotriazol-1-yl)isoindoles and N-substituted-2-(benzotriazol-1-yl)pyrroles, respectively. researchgate.net

Catalytic Applications Involving 1H-benzo[d]ontosight.ailookchem.comguidechem.comtriazol-1-ol Derivatives

Derivatives of HOBt are not only used as stoichiometric reagents but also find applications in catalysis, participating in reactions that forge complex molecular architectures.

Copper-Catalyzed Click Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. ilacadofsci.combeilstein-journals.org These triazole rings are recognized as excellent isosteres for the trans-amide bond in peptides, offering enhanced metabolic stability due to their resistance to proteolytic cleavage. nih.govnih.govnih.gov The substitution of a labile amide bond with a stable triazole moiety can improve the pharmacokinetic properties of peptide-based therapeutics. nih.govresearchgate.net

While HOBt itself is not a catalyst, the triazole chemistry it facilitates is central to this field. The synthesis of peptidomimetics often involves the CuAAC reaction between a peptide fragment bearing a terminal alkyne and another with a terminal azide (B81097). nih.govnih.gov This strategy can be performed in solution or on a solid phase to incorporate the triazole unit into the peptide backbone. nih.gov The resulting "peptidotriazolamers"—hybrid molecules containing both amide bonds and 1,2,3-triazole linkages—are of significant interest in drug discovery. researchgate.net The versatility of the CuAAC reaction allows for the modular assembly of diverse chemical libraries, facilitating the development of novel bioactive compounds. nih.gov

Table 2: Strategies for Triazole Incorporation in Peptidomimetics via CuAAC

StrategyDescriptionPhase
Building Block Synthesis A triazole-containing dipeptide is synthesized in solution and then used in standard solid-phase peptide synthesis (SPPS). nih.govSolution/Solid
On-Resin Triazole Formation The N-terminal amine of a resin-bound peptide is converted to an azide, followed by reaction with an amino alkyne. nih.govSolid
Fragment Ligation Two larger peptide fragments, one with a terminal azide and one with a terminal alkyne, are joined. nih.govSolution/Solid
Macrocyclization A linear peptide containing both an azide and an alkyne is cyclized via an intramolecular CuAAC reaction. nih.govSolution/Solid

Metal-Free Catalysis in Heterocyclic Synthesis

Benzotriazole and its derivatives are instrumental in mediating the synthesis of various heterocyclic compounds under metal-free conditions. ethernet.edu.etepa.gov In these roles, the benzotriazole group typically functions as a controllable and readily displaceable activating group. For example, N-acylbenzotriazoles, prepared from the reaction of carboxylic acids with benzotriazole, are effective acylating agents for the synthesis of peptide constructs and other derivatives. ethernet.edu.et

A metal-free method for the synthesis of N-(2-hydroxyaryl)-benzotriazoles has been developed involving the O-arylation of N-hydroxybenzotriazoles with diaryliodonium salts, followed by a sequential N-O bond cleavage and guidechem.comguidechem.com-rearrangement. researchgate.net This process allows for the construction of new C-O and C-N bonds in a one-pot reaction and is compatible with a variety of sensitive functional groups. researchgate.net The benzotriazole methodology facilitates the creation of bicyclic heterocyclic systems, often targeting structures with a bridgehead nitrogen atom, which are common motifs in biologically active molecules. epa.gov The reactions often proceed through the dissociation of the benzotriazolyl derivative into an iminium cation and a benzotriazolide anion, especially at elevated temperatures, which then drives the formation of the heterocyclic product. epa.gov

Mechanistic Insights into Reactions Involving 1H-benzo[d]ontosight.ailookchem.comguidechem.comtriazol-1-ol

The efficacy of 1-Hydroxybenzotriazole (HOBt) in organic synthesis is rooted in its chemical reactivity, particularly its ability to form activated intermediates and act as a good leaving group. In peptide coupling, HOBt functions by forming an intermediate active ester complex with a carboxyl group. ontosight.ai This HOBt-ester is more stable than the preceding O-acylisourea intermediate (in carbodiimide reactions) but sufficiently reactive to undergo nucleophilic attack by an amine to form the desired amide bond. ontosight.aicreative-peptides.com This modulation of reactivity is key to its success in suppressing side reactions.

Mechanistic studies have also explored other reactions of HOBt derivatives. For example, peptide coupling agents like BOP react with alcohols in the presence of a base to form 1-alkoxy-1H-benzotriazoles. beilstein-journals.org Isotopic labeling and other experiments suggest that this occurs via phosphonium (B103445) or tosylate derivatives of the alcohols, which then react with the in situ-generated benzotriazolyl anion (BtO⁻). beilstein-journals.org The benzotriazolyl oxide anion (BtO⁻) is a competent nucleofuge, and its departure can be exploited in further synthetic applications, such as in palladium-catalyzed α-allylation of ketones where an allylic HOBt-ether serves as the allyl source. beilstein-journals.org Theoretical calculations have also been used to investigate the degradation mechanisms of the benzotriazole ring structure, providing further insight into its fundamental reactivity. nih.gov

Ring-Opening Reactions of Benzotriazole Cores

The benzotriazole ring system, while aromatic, possesses inherent strain that can be exploited in synthetic chemistry. Under specific conditions, the triazole ring can be cleaved, leading to the formation of highly reactive intermediates that can be trapped to form a variety of products. This reactivity is often initiated through a process known as the Dimroth rearrangement, a well-established isomerization of certain heterocyclic compounds. wikipedia.orgnih.gov

In the context of benzotriazoles, this rearrangement involves a ring-opening event to produce an ortho-amino arenediazonium species or an α-diazo-imine species through a Dimroth-type equilibrium. nih.gov Historically, these transformations required harsh conditions such as high temperatures or photolysis. However, recent advancements have demonstrated that transition metals can effectively catalyze the ring-opening and subsequent denitrogenative functionalization of benzotriazoles under milder conditions. thieme-connect.comthieme-connect.comresearchgate.net

The general mechanism for the transition-metal-catalyzed ring-opening of a benzotriazole derivative typically involves the coordination of the metal to the triazole ring. This coordination facilitates the cleavage of the N1-N2 bond, leading to the extrusion of molecular nitrogen (N₂) and the formation of a reactive intermediate. This intermediate can then participate in a variety of coupling reactions, including cyclizations, borylations, alkenylations, alkylations, and carbonylations, to afford a diverse range of functionalized aromatic compounds. sci-hub.seresearchgate.net

For instance, palladium-catalyzed denitrogenative reactions of benzotriazoles have been developed to synthesize ortho-amino-substituted biaryls and biaryl ketones. researchgate.net These reactions proceed through the in situ generation of an ortho-amino arenediazonium species, which then undergoes coupling with a suitable partner. The synthetic utility of this approach is significant as it provides a pathway to complex aromatic structures from readily available benzotriazole precursors.

While the general principles of benzotriazole ring-opening are well-documented, the specific reactivity of 1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazol-1-ol dihydrate in such transformations is often inferred from the behavior of related benzotriazole derivatives. The presence of the hydroxyl group at the N1 position can influence the electronic properties of the ring and its susceptibility to ring-opening, potentially modulating the reaction conditions required and the nature of the intermediates formed.

Activation and Displacement of the Benzotriazole Moiety

In addition to ring-opening reactions, 1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazol-1-ol is widely employed as an activating agent, particularly in amide bond formation. In this role, the benzotriazole moiety is not the primary reactive center but rather functions as an excellent leaving group, facilitating the coupling of a carboxylic acid and an amine. This is the cornerstone of its application in peptide synthesis. wikipedia.org

Furthermore, the benzotriazolyloxy (BtO-) group can also act as a nucleofuge in substitution reactions of 1-alkoxy-1H-benzotriazoles. These compounds can be synthesized from the reaction of alcohols with activated benzotriazole derivatives. The resulting 1-alkoxy-1H-benzotriazoles can then undergo nucleophilic substitution, where the BtO- group is displaced by a variety of nucleophiles. beilstein-journals.org

Detailed research findings have demonstrated the viability of this displacement with several nucleophiles. The following interactive data table summarizes the results of nucleophilic substitution reactions on various 1-alkoxy-1H-benzotriazoles.

Table 1: Nucleophilic Substitution Reactions of 1-Alkoxy-1H-benzotriazoles This table is interactive. Click on the headers to sort the data.

Substrate (1-Alkoxy-1H-benzotriazole) Nucleophile Solvent Temperature (°C) Product
1-(Benzyloxy)-1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole Cyanide DMSO 100 Benzyl (B1604629) cyanide
1-(Benzyloxy)-1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole Azide DMSO 100 Benzyl azide
1-(Benzyloxy)-1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole Phenoxide DMSO 100 Benzyl phenyl ether
1-(4-Methoxybenzyloxy)-1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole Cyanide DMSO 100 4-Methoxybenzyl cyanide
1-(4-Methoxybenzyloxy)-1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole Azide DMSO 100 1-(Azidomethyl)-4-methoxybenzene
1-(4-Methoxybenzyloxy)-1H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole Benzotriazole DMSO 100 1-((1H-Benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazol-1-yl)methyl)-4-methoxybenzene and 2-((4-methoxybenzyl)oxy)-2H-benzo[d] thieme-connect.comthieme-connect.comsci-hub.setriazole

These reactions highlight the synthetic utility of the benzotriazolyloxy group as a competent leaving group, enabling the formation of a variety of carbon-heteroatom bonds. beilstein-journals.org

Supramolecular Chemistry and Non Covalent Interactions of 1h Benzo D 1 2 3 Triazol 1 Ol Dihydrate

Design Principles for Supramolecular Assemblies

The self-assembly of 1H-benzo[d] nih.govwikipedia.orgtriazol-1-ol (HOBt) into a stable, crystalline dihydrate lattice is governed by several key molecular features that serve as the foundational design principles. These principles are inherent to the molecule's structure and its capacity for forming specific non-covalent interactions.

Hydrogen Bonding Capability: The molecule is functionalized with potent hydrogen bond donor and acceptor sites. The hydroxyl (-OH) group is a primary hydrogen bond donor, while the nitrogen atoms (N2 and N3) of the triazole ring act as hydrogen bond acceptors. This combination of donor and acceptor sites preordains the molecule to participate in extensive hydrogen-bonding networks.

Role of Solvating Molecules: The incorporation of two water molecules per HOBt molecule is a critical design element. Water of crystallization plays a crucial role in satisfying the hydrogen bonding potential of the HOBt molecules and acts as a molecular bridge, connecting adjacent HOBt units to extend the supramolecular structure into three dimensions. wikipedia.org

These principles collectively ensure that the assembly process is not random but proceeds in a directed manner to yield a thermodynamically stable and structurally ordered crystalline solid.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is the predominant non-covalent interaction directing the self-assembly of 1H-benzo[d] nih.govwikipedia.orgtriazol-1-ol dihydrate. The specific geometry and connectivity of these bonds create a robust and predictable supramolecular architecture. The primary sites for hydrogen bonding within the HOBt·2H₂O system are the hydroxyl group, the triazole nitrogen atoms, and the water molecules.

The HOBt molecule itself contains one hydrogen bond donor (-OH) and three potential acceptor sites (the oxygen of the hydroxyl group and the N2 and N3 atoms of the triazole ring). nih.gov The two water molecules introduce two additional donor sites and two acceptor sites each. This abundance of hydrogen bonding sites leads to the formation of a complex and highly interconnected network.

Table 1: Potential Hydrogen Bond Interactions in 1H-benzo[d] nih.govwikipedia.orgtriazol-1-ol Dihydrate

Donor GroupAcceptor GroupInteraction TypeRole in Assembly
HOBt (-OH)Water (Oxygen)HOBt ··· H₂OLinks HOBt to the water network.
HOBt (-OH)HOBt (N2/N3)HOBt ··· HOBtForms HOBt dimers or chains.
Water (-OH)HOBt (N2/N3)H₂O ··· HOBtConnects water molecules to the triazole ring.
Water (-OH)HOBt (-OH Oxygen)H₂O ··· HOBtConnects water to the hydroxyl group of another HOBt.
Water (-OH)Water (Oxygen)H₂O ··· H₂OForms water clusters or bridges.

These interactions typically result in the formation of higher-order structures, such as chains, sheets, or three-dimensional frameworks, where water molecules mediate the connections between the primary HOBt molecules.

Influence of Water Molecules on Supramolecular Organization

In hydrated crystals, water molecules are not passive components but are integral to the formation and stability of the crystal lattice. wikipedia.org In the case of 1H-benzo[d] nih.govwikipedia.orgtriazol-1-ol dihydrate, the two water molecules per formula unit play a pivotal role in defining the final supramolecular organization. The presence of water in the crystal structure can influence physical properties such as solubility and stability. advancedchemtech.com

The primary functions of the water molecules are:

Bridging Ligands: Water molecules act as "molecular glue," forming hydrogen bonds with both donor and acceptor sites on adjacent HOBt molecules. This creates a continuous network that would be sterically or electrostatically impossible for the HOBt molecules to form on their own. For instance, a water molecule can accept a hydrogen bond from the hydroxyl group of one HOBt molecule and donate hydrogen bonds to the triazole nitrogen atoms of neighboring molecules.

Charge Stabilization: The polar water molecules are adept at stabilizing local charge distributions within the crystal lattice, satisfying the coordination sphere of the polar functional groups.

The intricate web of hydrogen bonds created by the water molecules results in a cooperative network that significantly enhances the thermodynamic stability of the crystalline dihydrate compared to its anhydrous counterpart.

Molecular Recognition Studies Involving 1H-benzo[d]nih.govwikipedia.orgbenchchem.comtriazol-1-ol Scaffolds

The 1H-benzo[d] nih.govwikipedia.orgtriazol-1-ol scaffold is a privileged structure in the field of molecular recognition, primarily due to its well-defined geometry and its capacity for forming multiple, specific non-covalent interactions. While its most famous application is in peptide synthesis, the underlying principles of molecular recognition are broadly applicable.

In peptide synthesis, HOBt acts as a coupling additive that recognizes and activates a carboxylic acid group, typically via an active ester intermediate. guidechem.com This transient recognition event prevents side reactions and minimizes racemization by creating a specific, reactive intermediate that is then recognized by the amine nucleophile. This process is a classic example of kinetically controlled molecular recognition.

Beyond this application, the benzotriazole (B28993) scaffold is a common building block in medicinal chemistry and drug design for creating molecules that can recognize and bind to biological targets. The key features of the scaffold that are exploited in molecular recognition studies include:

Hydrogen Bonding: The N-hydroxy and triazole nitrogen moieties can form specific hydrogen bonds with receptor sites, such as the amino acid residues in an enzyme's active site.

π-π Stacking: The aromatic benzotriazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in proteins.

Researchers have incorporated the HOBt scaffold into more complex molecules to target specific proteins or receptors. Molecular docking and computational studies are often used to predict how these HOBt-based ligands will interact with their biological targets, guiding the design of new therapeutic agents or molecular probes.

Coordination Chemistry and Metal Ligand Complexes Involving 1h Benzo D 1 2 3 Triazol 1 Ol Dihydrate Derivatives

Synthesis and Characterization of Metal Complexes with Benzotriazol-1-ol Ligands

The synthesis of metal complexes with benzotriazol-1-ol and its derivatives typically involves the reaction of a metal salt with the ligand in an appropriate solvent. Researchers have successfully synthesized complexes with a variety of transition metals, including copper (II), cobalt (II), nickel (II), zinc (II), and manganese (II). researchgate.netsapub.org

A general synthetic procedure involves dissolving the benzotriazole (B28993) derivative ligand in a suitable solvent, such as an ethanol-acetone mixture. A base, like potassium hydroxide (B78521) solution, may be added to deprotonate the ligand, facilitating coordination. This solution is then added to an aqueous or alcoholic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) at room temperature, leading to the formation of the metal complex. sapub.orgscispace.com

Characterization of these newly formed complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometric ratio of metal to ligand. researchgate.net

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like -OH, C=N, N-N) upon complexation. uobaghdad.edu.iqresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. uobaghdad.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used for characterizing the ligand and its complexes, especially with diamagnetic metals like Zn(II), to elucidate the structure in solution. nih.govuobaghdad.edu.iq

Molar Conductivity Measurements: To determine whether the complexes are electrolytic or non-electrolytic in nature, which helps in understanding if anions are part of the coordination sphere or act as counter-ions. researchgate.netuobaghdad.edu.iq

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides insight into the oxidation state and spin state of the central metal ion and helps infer its coordination geometry. researchgate.netuobaghdad.edu.iq

Thermal Analysis (DTA/TG): To study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. sapub.orgresearchgate.net

Ligand Binding Modes and Coordination Geometries

Benzotriazole and its derivatives are versatile ligands capable of exhibiting several binding modes. Benzotriazole itself is often described as a bidentate ligand. rsc.org The coordination can occur through the nitrogen atoms of the triazole ring. In the case of 1H-benzo[d] nih.govrsc.orgnih.govtriazol-1-ol and its derivatives, coordination can involve the nitrogen atoms and the oxygen atom of the hydroxyl group.

Depending on the specific derivative and the metal ion, these ligands can act as bidentate, tetradentate, or even pentadentate chelates. rsc.orguobaghdad.edu.iq For example, certain derivative ligands have been found to act as pentadentate or tetradentate chelates through their N₃O₂ or N₂O₂ donor sets. uobaghdad.edu.iq

The binding mode of the ligand, along with the nature of the metal ion, dictates the resulting coordination geometry of the complex. Common geometries observed for these types of complexes include:

Octahedral: Often formed with metal ions like Co(II), Ni(II), and Rh(III), where the metal center is coordinated to six donor atoms. sapub.orguobaghdad.edu.iq

Square Planar: Observed in complexes with metal ions like Au(III). uobaghdad.edu.iq

For instance, in a mixed-ligand complex involving a 2-(1H-benzotriazole-1-yl)-acetic acid derivative and monoethanolamine, an octahedral structure was proposed where two molecules of the heterocyclic ligand are ionically bonded, while the monoethanolamine acts as a bidentate ligand. sapub.org The versatility in binding allows for the formation of a diverse range of structural motifs.

Influence of Hydration on Metal-Ligand Interactions

The "dihydrate" in 1H-benzo[d] nih.govrsc.orgnih.govtriazol-1-ol dihydrate refers to the presence of water molecules within the crystal lattice of the ligand itself. When this hydrated ligand is used in the synthesis of metal complexes, the water molecules can play a significant role.

Studies involving thermal analysis (Thermogravimetric Analysis, TGA, and Differential Thermal Analysis, DTA) of metal complexes synthesized with benzotriazole derivatives have shown that water is often present in the final complex. sapub.orgresearchgate.net This water is typically located in the outer coordination sphere as lattice or crystallization water, rather than being directly coordinated to the metal ion. sapub.org

Applications of Metal-Benzotriazol-1-ol Complexes in Catalysis or Material Science

The unique properties of metal-benzotriazol-1-ol complexes make them valuable in various applications, particularly in catalysis and material science.

Catalysis: Benzotriazole and its derivatives have been recognized as effective and sustainable ligands in metal-catalyzed coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The strong electron-donating and accepting properties of the benzotriazole moiety make it an excellent ligand for facilitating catalytic transformations. rsc.org

Material Science: A primary application in material science is corrosion inhibition. Benzotriazole derivatives are highly effective corrosion inhibitors for metals and alloys, especially for copper and aluminum. mdpi.com They form a protective complex layer on the metal surface, preventing corrosive substances from reaching it. The formation of a copper(I)-benzotriazole complex has been identified as the protective mechanism. mdpi.com Metal complexes of benzotriazole derivatives can also be incorporated into coatings to provide long-lasting anticorrosive properties. mdpi.com

Furthermore, some transition metal complexes with benzotriazole have shown potential as "low-k materials." Certain manganese and zinc coordination polymers exhibited remarkably low dielectric constants and loss factors, which are desirable properties for materials used as insulators in microelectronics. rsc.org

Future Research Directions and Emerging Applications of 1h Benzo D 1 2 3 Triazol 1 Ol Dihydrate in Chemical Science

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1-hydroxybenzotriazole (B26582) involves the reaction of o-nitrochlorobenzene with hydrazine (B178648) hydrate (B1144303), followed by cyclization, neutralization, and finally crystallization from an aqueous medium to form the hydrate. google.comguidechem.com Future research is moving towards developing more efficient, sustainable, and safer synthetic protocols.

Emerging research focuses on:

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and reagents. For instance, replacing traditional solvents like toluene (B28343) with greener alternatives or developing solvent-free reaction conditions. google.com

Catalytic Methods: Exploring novel catalytic systems to facilitate the cyclization step could lower the reaction temperature and reduce the formation of byproducts, leading to a cleaner product before the hydration step.

Furthermore, research into the synthesis of derivatives, such as 1-alkoxy-1H-benzotriazoles from peptide coupling agents and alcohols, provides a foundation for creating novel precursors that could be hydrated to yield new functional materials. beilstein-journals.org

Advanced Spectroscopic and Computational Approaches

While standard characterization of 1H-benzo[d] nih.govgoogle.comtriazol-1-ol dihydrate is routine, advanced spectroscopic and computational methods can provide deeper insights into its structure, dynamics, and interactions.

Solid-State NMR (ssNMR): This technique is particularly powerful for characterizing crystalline solids like the dihydrate. Future studies could employ ssNMR to probe the local environment of the water molecules, understand the hydrogen-bonding network in detail, and distinguish between different hydrated forms or polymorphs.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to the collective vibrational modes of crystal lattices and intermolecular interactions, such as hydrogen bonds. Applying this technique could yield a unique spectral fingerprint of the dihydrate's crystal structure and its transformations.

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming indispensable tools. Future computational studies could focus on:

Predicting the most stable crystal structures of various hydrates (mono-, di-, etc.).

Simulating the dehydration process to understand the energetics and mechanism of water loss.

Modeling the interaction of the dihydrate with other molecules in supramolecular assemblies, providing a theoretical basis for designing new materials. jocpr.comnih.gov

Rational Design of New Supramolecular Materials

The benzotriazole (B28993) moiety, with its aromatic system and multiple nitrogen atoms, is an excellent building block for supramolecular chemistry. nih.gov The dihydrate form introduces water molecules that can act as crucial hydrogen-bond donors and acceptors, facilitating the construction of intricate, multidimensional networks.

Future research in this area could explore:

Co-crystals: Designing and synthesizing co-crystals of 1H-benzo[d] nih.govgoogle.comtriazol-1-ol dihydrate with other organic molecules, including active pharmaceutical ingredients (APIs). The water molecules could act as a bridge, linking the two co-formers and modifying the physicochemical properties of the API, such as solubility and stability.

Metal-Organic Frameworks (MOFs): Using the parent HOBt molecule as a ligand, potentially in conjunction with other linkers, to construct novel MOFs. The controlled removal of the water of hydration from the dihydrate precursor could create porous structures with potential applications in gas storage, separation, or catalysis. The benzotriazole scaffold is known to form complexes with transition metals, suggesting its suitability for this purpose. nih.gov

Methodological Advancements in Characterization and Analysis

Precise characterization of hydrated compounds is critical for understanding their properties and ensuring their quality. While techniques like X-ray diffraction and thermal analysis are standard, emerging methods offer new capabilities.

Cryo-Electron Microscopy/Microcrystal Electron Diffraction (CryoEM/MicroED): This cutting-edge technique allows for the determination of high-resolution crystal structures from nanocrystals, which are often too small for conventional single-crystal X-ray diffraction. nih.gov This could be instrumental in studying new or unstable hydrated forms of HOBt.

Advanced Thermal Analysis: Techniques such as hyphenated Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) or TGA-Infrared Spectroscopy (TGA-IR) can provide real-time analysis of the gases evolved during dehydration, confirming that only water is lost and identifying the temperatures at which these events occur. nih.gov

Dynamic Vapor Sorption (DVS): This gravimetric technique measures the uptake and loss of water vapor by a sample as a function of relative humidity. DVS is crucial for determining the stability of the dihydrate under various atmospheric conditions and for studying hydration/dehydration kinetics. nih.gov

Table 1: Key Analytical Techniques for Characterization

TechniqueInformation ObtainedReference
Single-Crystal X-ray Diffraction (SCXRD)Precise 3D atomic arrangement, hydrogen bond geometry. nih.gov
Thermogravimetric Analysis (TGA)Quantifies water content, determines dehydration temperature. nih.gov
Differential Scanning Calorimetry (DSC)Measures heat flow associated with dehydration and melting. nih.gov
Karl Fischer TitrationAccurate quantification of water content. lgcstandards.com
FTIR/Raman SpectroscopyIdentifies functional groups and changes in hydrogen bonding. researchgate.net
Solid-State NMR (ssNMR)Probes the local chemical environment in the solid state. mdpi.com

Investigation of Solid-State Reactivity and Transformations

The solid state of 1H-benzo[d] nih.govgoogle.comtriazol-1-ol dihydrate is a dynamic environment. Understanding its reactivity and transformations is key to ensuring its stability and exploring new applications.

A primary area of future research is the detailed study of the dehydration process. The anhydrous form of HOBt is known to be explosive, making the hydrated form essential for safe handling and transport. wikipedia.org Investigating the kinetics and thermodynamics of the dihydrate-to-anhydrous transformation is critical. This involves determining the energy barrier for water removal and understanding how factors like crystal defects, particle size, and atmospheric conditions influence the process.

Furthermore, exploring solid-state reactions of the dihydrate itself, without prior removal of water, could lead to novel synthetic routes. The water molecules within the lattice can influence the packing of the reactant molecules and potentially template or catalyze reactions in a way that is not possible in solution. This could open avenues for solvent-free synthesis of new benzotriazole derivatives.

Q & A

Q. How can researchers characterize 1H-benzo[d][1,2,3]triazol-1-ol dihydrate using spectroscopic methods?

To confirm the structure and purity of the compound, employ Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., -OH and triazole ring vibrations) and mass spectrometry (MS) to determine molecular weight and fragmentation patterns. For example, FT-IR analysis of related benzotriazole derivatives revealed characteristic peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1500–1600 cm⁻¹ (C=N/C-N stretches) . Mass spectral data (e.g., m/z 135.12 for the anhydrous form) can validate molecular composition .

Q. What is the role of this compound in peptide synthesis?

The compound acts as a coupling agent in solid-phase peptide synthesis (SPPS) to activate carboxyl groups, facilitating amide bond formation. Its efficiency can be assessed by comparing reaction yields with alternative reagents (e.g., HATU) under identical conditions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) studies highlight its compatibility with polar supports and mild reaction conditions (>95% conversion) .

Q. How can synthesis protocols for benzotriazole derivatives be optimized using this compound?

Optimize reaction parameters such as solvent choice (e.g., dichloromethane for solubility), catalysts (e.g., K₂CO₃ for nucleophilic substitutions), and temperature. Microwave irradiation has been shown to reduce reaction times and improve yields (e.g., 44–85% yields for cyclohexylamine derivatives) . Purification via column chromatography (e.g., CH₂Cl₂/MeOH 9:1) ensures product homogeneity .

Q. What experimental conditions affect the stability of this compound?

The compound is stable under cool, dry storage but decomposes in the presence of strong oxidizers. Monitor stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Refractive index (n20/D 1.47) and color (pale yellow) are key indicators of purity during storage .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina enhance the design of benzotriazole derivatives with improved bioactivity?

Use AutoDock Vina to predict binding modes and affinity scores (e.g., against PTP1B or antimicrobial targets). Docking studies on chalcone derivatives demonstrated improved inhibitory activity (IC₅₀ values) by optimizing substituent placement on the triazole ring . Multithreading in AutoDock Vina accelerates grid map calculations and clustering .

Q. What methodologies are used to evaluate the antimicrobial activity of benzotriazole derivatives?

Employ the cup plate method to assess inhibition zones against bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains. Derivatives like (1H-benzo[d][1,2,3]triazol-1-yl)(phenyl)methanamine showed comparable activity to streptomycin in agar diffusion assays . Minimum inhibitory concentration (MIC) assays further quantify potency.

Q. How do solvatochromic studies and DFT calculations elucidate the electronic properties of benzotriazole derivatives?

Perform solvatochromic analysis in solvents of varying polarity to correlate UV-Vis spectral shifts with solvent dielectric constants. DFT calculations (e.g., B3LYP/6-311G+(d,p)) model frontier molecular orbitals (HOMO-LUMO) and charge distribution, revealing reactivity trends. For example, solvatochromic shifts in 3-((1H-benzotriazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione highlighted intramolecular charge transfer .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Validate results using orthogonal assays (e.g., enzymatic inhibition and cell viability tests) and ensure synthetic purity via HPLC or TLC. For instance, discrepancies in antimicrobial activity between derivatives may arise from impurities in synthesis (e.g., incomplete deprotection of acetylated sugars) . Replicate experiments under controlled conditions to isolate variables.

Q. What strategies are employed to design benzotriazole-based PTP1B inhibitors?

Utilize structure-activity relationship (SAR) analysis to modify substituents on the chalcone backbone. Docking studies identified hydrophobic interactions between the triazole ring and PTP1B's active site, guiding the synthesis of derivatives with electron-withdrawing groups (e.g., nitro) for enhanced inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.